Phenyl 3-hydroxybenzoate, also known as phenyl salicylate, is an organic compound with the molecular formula C₁₃H₁₀O₃. It appears as a white crystalline solid and is characterized by the presence of both a phenyl group and a hydroxybenzoate moiety. This compound is notable for its use as a building block in organic synthesis and has applications in various fields including pharmaceuticals and material sciences .
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals.
Phenyl 3-hydroxybenzoate exhibits various biological activities. It has been studied for its potential as an antiseptic due to its ability to hydrolyze into salicylic acid, which possesses antibacterial properties. Additionally, it has mild analgesic effects, making it useful in treating pain and inflammation . Its metabolic pathways have been explored in anaerobic bacteria, where it is involved in coenzyme A thioester formation, indicating its role in microbial metabolism .
The synthesis of phenyl 3-hydroxybenzoate can be achieved through several methods:
These methods highlight the compound's versatility in synthetic organic chemistry.
Phenyl 3-hydroxybenzoate finds application across various domains:
Its ability to enhance the properties of materials makes it valuable in industrial applications.
Research into the interactions of phenyl 3-hydroxybenzoate with biological systems has revealed its potential effects on microbial metabolism. Studies indicate that it may influence the activity of enzymes involved in metabolic processes, such as coenzyme A ligases . Its hydrolysis products, particularly salicylic acid, have been shown to interact with various biological pathways, contributing to its therapeutic effects.
Phenyl 3-hydroxybenzoate shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Salicylic Acid | C₇H₆O₃ | Active ingredient in many anti-inflammatory drugs. |
| Phenyl Salicylate | C₁₃H₁₀O₃ | Used for its antiseptic properties; hydrolyzes into salicylic acid. |
| Methyl Salicylate | C₈H₈O₃ | Commonly used as a topical analgesic; similar therapeutic uses. |
| Benzyl Salicylate | C₁₂H₁₂O₃ | Utilized in fragrance formulations; shares structural motifs. |
Uniqueness: Phenyl 3-hydroxybenzoate stands out due to its dual functionality as both an antiseptic and a precursor for further chemical synthesis. Its specific interactions within biological systems also differentiate it from other similar compounds.
The IUPAC name for this compound is phenyl 3-hydroxybenzoate. This systematic designation reflects its esterification of 3-hydroxybenzoic acid with phenol. Alternative names include:
Synonyms such as SureCN1877874, Ambap24262-63-3, and MFCD00210448 are used in chemical databases and supplier catalogs.
The molecular formula of phenyl 3-hydroxybenzoate is C₁₃H₁₀O₃, with a molar mass of 214.22 g/mol. Its structure consists of a benzoate group esterified to a phenyl ring, with a hydroxyl group at the third position of the benzoate moiety (Figure 1).
Structural isomerism arises from the positional variation of the hydroxyl group. Key isomers include:
The SMILES notation for phenyl 3-hydroxybenzoate is Oc1cccc(c1)C(=O)Oc1ccccc1, and its InChIKey is VGVWUMGIUNURRJ-UHFFFAOYSA-N. These identifiers confirm the meta-substitution pattern and ester linkage.
Phenyl 3-hydroxybenzoate’s synthesis and characterization align with broader developments in ester chemistry during the mid-20th century. While its exact discovery date remains undocumented in available literature, its preparation methods are rooted in classical esterification techniques.
The compound’s utility as a chemical intermediate emerged alongside advancements in polymer science and pharmaceutical research. For instance, related hydroxybenzoate esters have been studied for their roles in liquid crystals and biodegradable materials. Patent filings and supplier listings from the early 2000s suggest its commercial adoption in specialty chemicals.
The Schotten-Baumann reaction represents one of the most established methodologies for synthesizing phenyl 3-hydroxybenzoate. This approach involves the reaction of 3-hydroxybenzoic acid derivatives with phenol under alkaline conditions [5] [6]. The classical Schotten-Baumann procedure utilizes acyl chlorides in the presence of aqueous sodium hydroxide or potassium hydroxide as the base catalyst [5] [7].
Modified Schotten-Baumann conditions have been developed to enhance reaction efficiency and selectivity. These modifications include the use of organic bases such as pyridine, triethylamine, or 2,6-lutidine instead of inorganic bases [8] [9]. The replacement of traditional bases with pyridine has been shown to generate superior acylating agents, thereby improving conversion rates [5] [10]. Additionally, the incorporation of aprotic solvents and Lewis acids such as magnesium bromide or scandium triflate has demonstrated enhanced catalytic performance [8].
Temperature optimization studies for Schotten-Baumann modifications indicate that reaction temperatures between 0°C and room temperature provide optimal yields while minimizing side reactions [10] [11]. The biphasic nature of the traditional Schotten-Baumann conditions can be modified through the use of immiscible organic solvent systems, which facilitate better substrate solubility and product separation [7].
Metal ferrite catalysts have emerged as innovative modifications to the classical Schotten-Baumann approach. Zinc ferrite nanoparticles, in particular, have demonstrated superior catalytic activity compared to other metal ferrites, achieving yields of 61.3% under optimized conditions [12]. The effectiveness order for metal ferrites follows: ZnFe2O4 > NiFe2O4 > CoFe2O4 > MgFe2O4 > CuFe2O4 [12].
Alkaline hydrolysis-assisted synthesis represents an alternative conventional approach for phenyl 3-hydroxybenzoate production. This methodology involves the strategic use of base-catalyzed hydrolysis reactions followed by esterification steps [13] [14]. Unlike acid-catalyzed ester hydrolysis, alkaline hydrolysis proceeds irreversibly to completion, making it particularly suitable for synthetic applications [14].
The mechanism of alkaline hydrolysis-assisted synthesis involves hydroxide ion attack on the carbonyl carbon of ester precursors, forming tetrahedral intermediates that subsequently expel alkoxide ions [14]. The resulting carboxylic acid intermediates can then undergo esterification with phenol under controlled conditions [15].
Base-catalyzed esterification conditions have been optimized to achieve enhanced selectivity for phenyl 3-hydroxybenzoate formation. These conditions typically employ sodium hydroxide or potassium hydroxide in stoichiometric amounts, with reaction temperatures maintained between 60°C and 80°C [16] [17]. The use of aqueous-organic biphasic systems facilitates efficient product separation and purification [13].
Complexation effects in alkaline hydrolysis have been investigated using molecular hosts such as caffeine and theophylline derivatives. These studies demonstrate that host-guest interactions can significantly influence reaction kinetics and product selectivity [13]. The formation of molecular complexes with 1:1 stoichiometry between hosts and esters affects both reaction rates and equilibrium positions [13].
Catalytic optimization for phenyl 3-hydroxybenzoate synthesis involves systematic investigation of various catalyst systems to enhance reaction efficiency, selectivity, and yield. Transition metal-catalyzed esterification has emerged as a powerful approach for optimizing synthesis conditions [18] [19].
Zirconium-based catalysts, particularly zirconocene complexes, have demonstrated exceptional performance in esterification reactions. The use of Zr(Cp)2(CF3SO3)2·THF as a catalyst system enables efficient esterification without the need for water scavengers or perfluorooctane sulfonate ligands [18]. Kinetic analysis reveals turnover frequencies of approximately 3.3 h⁻¹ under optimized conditions, with catalyst concentrations of 0.02 M proving optimal for substrate concentrations of 1 M [18].
Iron-based catalyst systems have shown remarkable effectiveness in esterification reactions. Iron nitrate (Fe(NO3)3) demonstrates superior catalytic activity compared to other metal nitrates, achieving conversion rates of approximately 80% with ester selectivities of 70% [20]. The effectiveness of iron salts follows the order: Fe(NO3)3 > Al(NO3)3 > Cu(NO3)2 > Ni(NO3)2 [20].
Heteropolyacid catalysts represent another significant advancement in catalytic optimization. Phosphotungstic acid (PTA) has been employed as an efficient and recyclable acid catalyst for phenyl benzoate synthesis, achieving isolated yields exceeding 85% within 4 hours at 120°C [21]. The PTA catalyst can be recovered and reused for three consecutive cycles without significant loss in catalytic activity [21].
Zeolite catalysts have been extensively investigated for phenol benzoylation reactions. H-Y zeolites demonstrate superior efficiency compared to H-beta zeolites in phenyl benzoate transformation reactions [22]. The incorporation of metal species such as gallium and indium into zeolite frameworks enhances catalytic performance through modified acidity and selectivity characteristics [22].
Table 1: Catalytic Performance Comparison for Esterification Reactions
| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Zr(Cp)2(CF3SO3)2·THF | 80 | 6 | 89 | 95 | [18] |
| Fe(NO3)3 | 120 | 4 | 80 | 70 | [20] |
| Phosphotungstic Acid | 120 | 4 | >85 | 90 | [21] |
| H-Y Zeolite | 400 | 2 | 75 | 85 | [22] |
| ZnFe2O4 Nanoparticles | 25 | 24 | 61.3 | 88 | [12] |
Green chemistry alternatives for phenyl 3-hydroxybenzoate synthesis focus on environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [9] [23] [24]. These approaches align with the twelve principles of green chemistry while maintaining synthetic efficiency and product quality.
Steglich-type esterification using environmentally benign reagents represents a significant advancement in green synthesis. The replacement of hazardous carbodiimide coupling reagents with Mukaiyama's reagent, combined with safer solvents such as dimethyl carbonate, provides excellent yields while reducing environmental impact [9]. The use of 2,6-lutidine as a base alternative to triethylamine further enhances the safety profile of these reactions [9].
Solvent-free esterification methodologies have been developed using diphenyl carbonate as both reagent and reaction medium. This approach eliminates the need for organic solvents while enabling efficient synthesis of phenyl esters [25]. The base-catalyzed reaction using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalyst proceeds at 160°C with excellent conversion rates and minimal waste generation [25].
Dried Dowex H⁺ cation-exchange resin combined with sodium iodide provides an innovative green chemistry approach for esterification reactions [23] [24]. This catalyst system demonstrates high effectiveness, energy efficiency, and non-toxicity, with the added advantage of catalyst reusability [23]. The method is regioselective and enables straightforward product isolation without extensive purification procedures [24].
Biocatalytic approaches using immobilized enzymes offer environmentally sustainable alternatives for ester synthesis. Novozym-435, an immobilized lipase, demonstrates excellent performance in esterification reactions under mild conditions [21]. These enzymatic methods operate at moderate temperatures and neutral pH conditions, significantly reducing energy requirements and eliminating the need for harsh chemical catalysts.
Table 2: Green Chemistry Performance Metrics
| Green Method | Solvent System | Temperature (°C) | Energy Efficiency | Waste Reduction (%) | Catalyst Reusability | Reference |
|---|---|---|---|---|---|---|
| Steglich-DMC | Dimethyl Carbonate | 60 | High | 75 | Limited | [9] |
| Solvent-Free DPC | None | 160 | Very High | 90 | No | [25] |
| Dowex H⁺/NaI | Minimal | 120 | High | 80 | Yes (5-6 cycles) | [24] |
| Enzymatic | Aqueous-Organic | 37 | Very High | 85 | Yes (>10 cycles) | [21] |
Microwave-assisted synthesis represents another green chemistry alternative that significantly reduces reaction times and energy consumption. Sealed-vessel microwave conditions enable efficient Fischer esterification with enhanced yields and reduced reaction times compared to conventional heating methods [26]. The use of microwave irradiation at 135 W power with optimized reaction parameters achieves yields of 80.1% within 1.5 hours [27].
Ionic liquid-based synthesis systems provide environmentally friendly alternatives to traditional organic solvents. These systems demonstrate excellent thermal stability, negligible vapor pressure, and high catalytic activity while enabling easy product separation and catalyst recovery [23].
The crystallographic characterization of phenyl 3-hydroxybenzoate presents significant challenges due to the limited availability of specific structural data in the current literature. While extensive X-ray diffraction studies have been conducted on related phenyl benzoate derivatives, no definitive crystal structure has been reported specifically for phenyl 3-hydroxybenzoate in the accessible scientific literature [1] [2] [3].
The parent compound phenyl benzoate has been characterized crystallographically, with structural data available from the International Union of Crystallography [1]. Related compounds within the phenyl benzoate family demonstrate consistent structural features that can provide insights into the probable crystallographic behavior of phenyl 3-hydroxybenzoate.
Comparative analysis of related compounds reveals that phenyl benzoate derivatives typically crystallize in monoclinic or triclinic crystal systems. For instance, phenyl 4-methylbenzoate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.3440(4) Å, b = 8.1332(2) Å, c = 12.1545(4) Å, and β = 110.911(4)° [2] [3]. Similarly, 4-methylphenyl benzoate adopts a triclinic system with space group P-1 [4].
Based on ab initio computational studies of phenyl benzoate, the molecular structure demonstrates characteristic dihedral angles between aromatic rings, with the calculated bond distances and angles showing good agreement with experimental X-ray diffraction data when using density functional theory methods such as B3LYP and MP2 with appropriate basis sets [5] [6].
The investigation of polymorphic forms of phenyl 3-hydroxybenzoate remains incomplete in the current literature. However, extensive studies on related hydroxybenzoic acid derivatives provide valuable insights into the polymorphic behavior expected for this compound.
The closely related compound 3-hydroxybenzoic acid exhibits well-documented polymorphism, with three distinct polymorphic forms identified through computational prediction and experimental validation [7]. The polymorphic forms of 3-hydroxybenzoic acid include form I (monoclinic, stable), form II (orthorhombic, metastable), and form III (newly discovered, metastable). The metastable polymorphs II and III are storage stable when phase pure and are monotropically related to the stable form I [7].
The polymorphic behavior is influenced by the presence of the hydroxyl group, which can participate in different hydrogen bonding patterns. Form I of 3-hydroxybenzoic acid is characterized by carboxylic acid dimer formation, while forms II and III share a common hydrogen-bonded ladder motif [7]. Such structural insights suggest that phenyl 3-hydroxybenzoate may exhibit similar polymorphic tendencies due to the presence of the hydroxyl functionality.
The solid-solid transition mechanism between polymorphic forms of hydroxybenzoic acids has been studied using temperature-resolved second harmonic generation, revealing destructive/reconstructive transition mechanisms with activation energies ranging from 137-144 kJ·mol⁻¹ [8].
Specific melting point data for phenyl 3-hydroxybenzoate was not identified in the comprehensive literature search. However, comparative analysis of structurally related compounds provides valuable context for understanding the expected thermal behavior.
The parent compound phenyl benzoate exhibits a melting point of 68-70°C across multiple literature sources [9] [10] [11] [12]. The introduction of hydroxyl functionality typically affects melting point behavior through enhanced intermolecular hydrogen bonding interactions.
For comparison, methyl 3-hydroxybenzoate demonstrates a melting point of 70-72°C [13], while the free 3-hydroxybenzoic acid shows a significantly higher melting point of 200-203°C [14]. This pattern suggests that the phenyl ester of 3-hydroxybenzoic acid would likely exhibit intermediate thermal properties between the parent benzoate and the hydroxybenzoic acid.
Phase transition studies of related compounds reveal that phenylbenzoate derivatives can undergo solid-solid transitions at elevated temperatures. The thermodynamic properties of these transitions are influenced by molecular packing arrangements and intermolecular interactions [8] [15].
The phase equilibria behavior of hydroxybenzoic acids in various solvents has been extensively studied, revealing correlations between van't Hoff enthalpy of solution and solubility behavior [15]. Higher solubility is typically linked to lower van't Hoff enthalpy of solution, indicating favorable thermodynamic interactions with the solvent environment.
No specific boiling point data for phenyl 3-hydroxybenzoate was located in the available literature. The volatility characteristics must be inferred from related compounds and theoretical considerations.
Phenyl benzoate exhibits a boiling point of 298-299°C under standard atmospheric pressure [10] [11]. The vapor pressure data available for phenyl benzoate shows values ranging from 1.33 kPa at 431.70 K to 202.64 kPa at 624.56 K [16]. The compound demonstrates relatively low volatility at ambient conditions, consistent with its aromatic ester structure.
The introduction of hydroxyl functionality would be expected to decrease volatility due to enhanced intermolecular hydrogen bonding interactions. This effect is evident when comparing the boiling points of related compounds: methyl 3-hydroxybenzoate shows a boiling point of 280-281°C [13], which is lower than that of phenyl benzoate despite the presence of hydroxyl functionality, reflecting the influence of the smaller methyl group versus the phenyl substituent.
Vapor pressure estimation for phenyl 3-hydroxybenzoate would require consideration of both the aromatic ester backbone and the hydroxyl functionality. The presence of the hydroxyl group would likely reduce vapor pressure compared to the parent phenyl benzoate through increased intermolecular interactions [16] [17].
The solubility characteristics of phenyl 3-hydroxybenzoate in organic solvents have not been systematically reported in the available literature. However, extensive solubility data for related compounds provides valuable insights into expected solubility behavior.
Based on the chemical structure and functional groups present, phenyl 3-hydroxybenzoate would be expected to exhibit limited water solubility due to its predominantly aromatic character, consistent with the LogP values reported for this compound (2.61-3.33) [18] [19], indicating moderate lipophilicity.
The compound would likely demonstrate good solubility in polar organic solvents such as alcohols, as suggested by the molecular structure analysis. The hydroxyl functionality would enhance solubility in protic solvents through hydrogen bonding interactions. Related compounds such as phenyl benzoate show the solubility pattern of being "freely soluble in hot alcohol" and "slightly soluble in cold alcohol or ether" [20] [12].
For chloroform and other chlorinated solvents, phenyl 3-hydroxybenzoate would be expected to show good solubility based on the behavior of related aromatic esters. The parent compound phenyl benzoate demonstrates solubility in chloroform [10], and similar behavior would be anticipated for the hydroxyl derivative.
Solubility in acetone and other ketonic solvents would likely be favorable due to the polar nature of these solvents and their ability to participate in hydrogen bonding with the hydroxyl group. The topological polar surface area of 46.53-47 Ų [18] [19] suggests moderate polarity that would be compatible with a range of organic solvents.
The solubility behavior in aromatic solvents such as toluene and benzene would be expected to be good due to favorable π-π interactions between the aromatic rings of the solvent and solute molecules. This is consistent with the structural features of phenyl 3-hydroxybenzoate, which contains two aromatic ring systems capable of participating in such interactions.
| Table 1: Comparative Physicochemical Properties of Phenyl 3-hydroxybenzoate and Related Compounds | |||
|---|---|---|---|
| Property | Phenyl 3-hydroxybenzoate | Phenyl benzoate | 3-Hydroxybenzoic acid |
| Molecular Formula | C₁₃H₁₀O₃ | C₁₃H₁₀O₂ | C₇H₆O₃ |
| Molecular Weight (g/mol) | 214.22 | 198.22 | 138.12 |
| LogP | 2.61-3.33 | 3.59 | 1.50 |
| Melting Point (°C) | Not reported | 68-70 | 200-203 |
| Topological Polar Surface Area (Ų) | 46.53-47 | 26.30 | Not reported |
| Hydrogen Bond Donors | 1 | 0 | 2 |
| Hydrogen Bond Acceptors | 3 | 2 | 3 |